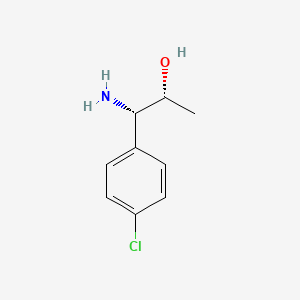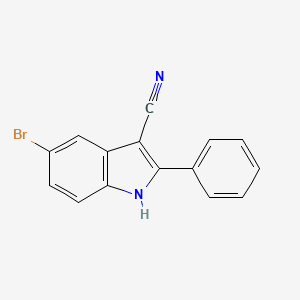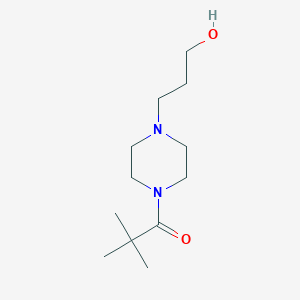
1-(4-(3-Hydroxypropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piperazin-1-yl)ethan-1-one , is a chemical compound with the molecular formula C9H18N2O2. Its systematic name reflects its composition: a piperazine ring with a hydroxypropyl group and an acetyl group attached. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of 1-(piperazin-1-yl)ethan-1-one involves several steps. One common synthetic route includes the following reactions:
Acetylation of Piperazine: The starting material, piperazine, undergoes acetylation using acetic anhydride or acetyl chloride. This reaction introduces the acetyl group.
Hydroxypropylation: The acetylated piperazine reacts with 3-chloropropanol (or 3-hydroxypropyl chloride) to form the desired compound. The hydroxypropyl group is introduced during this step.
Industrial Production:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.
Análisis De Reacciones Químicas
1-(piperazin-1-yl)ethan-1-one can participate in various chemical reactions:
Oxidation: It can be oxidized to form an oxo derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The piperazine nitrogen can undergo substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents.
Major products:
- Oxidation: 1-(piperazin-1-yl)ethan-1-one → oxo derivative
- Reduction: 1-(piperazin-1-yl)ethan-1-one → alcohol derivative
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its piperazine moiety, which is prevalent in pharmaceuticals.
Neuroscience: The compound’s piperazine ring may interact with neurotransmitter receptors.
Polymer Chemistry: It can serve as a building block for polymer synthesis.
Mecanismo De Acción
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its piperazine functionality.
Comparación Con Compuestos Similares
1-(piperazin-1-yl)ethan-1-one shares similarities with other piperazine derivatives, but its unique combination of acetyl and hydroxypropyl groups sets it apart.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxypropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 |
Clave InChI |
QYCYITRMGJSYDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1CCN(CC1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



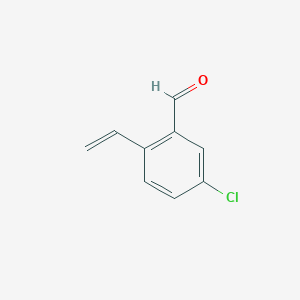

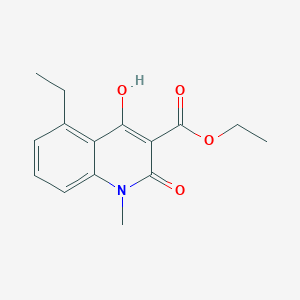
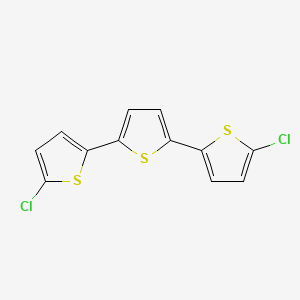


![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)


